molecular formula C6H9N3O3 B14690419 Sydnone, 3-morpholino- CAS No. 27430-81-5

Sydnone, 3-morpholino-

Cat. No.: B14690419
CAS No.: 27430-81-5
M. Wt: 171.15 g/mol
InChI Key: SNYYAQOZQVWIDC-UHFFFAOYSA-N
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Description

Contextualization within Mesoionic Heterocyclic Chemistry

Mesoionic compounds are a unique class of five- or six-membered heterocyclic compounds that are planar and possess a delocalized positive charge shared among the ring atoms, balanced by a negative charge on an exocyclic atom. ontosight.ai Sydnones, characterized by a 1,2,3-oxadiazole (B8650194) core with an exocyclic oxygen atom at the 5-position, are archetypal examples of mesoionic systems. ontosight.aiijcrt.org The name "sydnone" itself is a tribute to the city of Sydney, where the first of its kind was synthesized. ontosight.ai

The structure of 3-morpholino-sydnone features a sydnone (B8496669) ring with a morpholino group attached to the nitrogen atom at the 3-position. ijcrt.org The morpholino group is a six-membered saturated heterocycle containing an oxygen and a nitrogen atom. ijcrt.org This substitution at the N-3 position significantly influences the electronic properties and, consequently, the reactivity of the sydnone ring. The mesoionic nature of 3-morpholino-sydnone, with its inherent charge separation, makes it a subject of interest for understanding the fundamental principles of bonding and reactivity in such heterocyclic systems. ijcrt.org

Historical Development and Significance of Sydnones in Chemical Research

The journey of sydnones in chemical research began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney reported the synthesis of N-phenylsydnone. researchgate.net They achieved this by the cyclodehydration of N-nitroso-N-phenylglycine using acetic anhydride (B1165640). researchgate.net This discovery opened the door to a new class of heterocyclic compounds and laid the foundation for the field of mesoionic chemistry. ontosight.airesearchgate.net

Initially, the structure of sydnones was a subject of debate, but it was later established that they are best represented as resonance hybrids of multiple canonical forms, highlighting their mesoionic character. ontosight.ai The development of various synthetic methods followed the pioneering work of Earl and Mackney. While acetic anhydride was the classic dehydrating agent, researchers later employed more potent reagents like trifluoroacetic anhydride and thionyl chloride to improve reaction yields and efficiency. acs.org

The significance of sydnones in chemical research stems primarily from their unique reactivity. They are particularly well-known for their participation in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net In these reactions, the sydnone ring acts as a 1,3-dipole, reacting with various dipolarophiles (such as alkenes and alkynes) to form new five-membered heterocyclic rings, a process that has been instrumental in the synthesis of a wide array of complex molecules. nih.govwikipedia.org This reactivity has made sydnones valuable building blocks in organic synthesis. researchgate.net

Genesis and Early Academic Investigations of 3-Morpholino-sydnone

The specific genesis of 3-morpholino-sydnone can be traced back to the broader exploration of N-substituted sydnones. Following the initial discovery of N-phenylsydnone, chemists began to investigate the synthesis and properties of sydnones with various substituents at the 3-position to understand their structure-activity relationships.

Early academic investigations into compounds like 3-morpholino-sydnone would have focused on characterizing their fundamental physicochemical properties and exploring their reactivity. Key areas of study would have included:

Spectroscopic Analysis: Early researchers would have used techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy to confirm the structure and understand the electronic properties of the newly synthesized compounds. For instance, the characteristic carbonyl stretching frequency in the IR spectrum and the UV absorption maxima would have been crucial for structural elucidation. acs.org

Reactivity Studies: A significant part of early investigations would have involved exploring the reactivity of the sydnone ring in 3-morpholino-sydnone. This would have included studying its behavior in electrophilic substitution reactions and, most importantly, its utility in 1,3-dipolar cycloaddition reactions with various dipolarophiles. ijcrt.orgontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27430-81-5

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

3-morpholin-4-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C6H9N3O3/c10-6-5-9(7-12-6)8-1-3-11-4-2-8/h5H,1-4H2

InChI Key

SNYYAQOZQVWIDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[N+]2=NOC(=C2)[O-]

Origin of Product

United States

Synthetic Methodologies for Sydnone, 3 Morpholino

Classical Approaches to Sydnone (B8496669) Ring Formation Relevant to 3-Morpholino-sydnone

The traditional synthesis of the sydnone ring provides a foundational understanding for the preparation of 3-morpholino-sydnone. This classical pathway involves a two-step process: the N-nitrosation of a secondary amine-derived amino acid, followed by a cyclodehydration reaction.

N-Nitrosation and Cyclization Routes for Sydnone Ring Assembly

The cornerstone of classical sydnone synthesis is the conversion of an N-substituted amino acid into its N-nitroso derivative. This reaction is typically achieved by treating the amino acid with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), under cold conditions. The resulting N-nitroso-amino acid is then subjected to cyclodehydration to form the sydnone ring. This intramolecular cyclization is commonly effected by treatment with a strong dehydrating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netnih.gov The mechanism involves the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack of the nitroso oxygen onto the activated carbonyl carbon, and subsequent elimination of a molecule of water and the anhydride byproduct.

The choice of the dehydrating agent can significantly influence the reaction conditions and yield. While acetic anhydride is a common choice, more powerful reagents like trifluoroacetic anhydride can often promote cyclization under milder conditions or for less reactive substrates.

Precursor Amines and Their Role in 3-Morpholino-sydnone Synthesis

The identity of the substituent at the 3-position of the sydnone ring is determined by the starting N-substituted amino acid. For the synthesis of Sydnone, 3-morpholino-, the key precursor is N-morpholino-glycine. This precursor is prepared by the reaction of N-aminomorpholine with a suitable two-carbon building block, typically an α-haloacetic acid derivative such as ethyl chloroacetate (B1199739). The reaction proceeds via a nucleophilic substitution, where the amino group of N-aminomorpholine displaces the halide from the α-carbon of the chloroacetate. Subsequent hydrolysis of the resulting ester yields N-morpholino-glycine.

The general synthetic pathway is illustrated below:

Step 1: Synthesis of N-morpholino-glycine N-aminomorpholine is reacted with ethyl chloroacetate in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting ester is then hydrolyzed to the carboxylic acid.

Step 2: N-Nitrosation N-morpholino-glycine is treated with sodium nitrite in an acidic medium to yield N-nitroso-N-morpholino-glycine.

Step 3: Cyclodehydration The N-nitroso-N-morpholino-glycine is then treated with a dehydrating agent like acetic anhydride to induce cyclization and form Sydnone, 3-morpholino-.

Contemporary and Optimized Synthetic Strategies for Sydnone, 3-Morpholino-

Modern synthetic chemistry aims to improve upon classical methods by developing more efficient, cost-effective, and environmentally friendly processes. These advancements are applicable to the synthesis of Sydnone, 3-morpholino-, focusing on one-pot procedures, catalytic methods, and the principles of green chemistry.

One-Pot Synthesis Techniques and Their Efficiency

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, saving time, and minimizing solvent waste. For sydnones, a one-pot approach could involve the sequential addition of reagents to a single reaction vessel to carry out the N-alkylation, nitrosation, and cyclization steps without isolating the intermediates.

A potential one-pot strategy for Sydnone, 3-morpholino- could start with N-aminomorpholine, which is first reacted with glyoxylic acid to form an imine intermediate. Subsequent in-situ reduction would yield N-morpholino-glycine. Without isolation, a nitrosating agent and a dehydrating agent could then be added to complete the synthesis. While specific one-pot syntheses for 3-substituted sydnoneimines have been reported, direct one-pot syntheses for 3-morpholino-sydnone itself are a logical extension of these methodologies. mdpi.com

StepReactantsIntermediate/ProductPotential Advantage
1N-aminomorpholine, Glyoxylic acidImine IntermediateAvoids use of haloacetates
2Reducing agent (e.g., NaBH4)N-morpholino-glycineIn-situ formation of precursor
3NaNO2, AcidN-nitroso-N-morpholino-glycineContinuous process
4Acetic anhydrideSydnone, 3-morpholino-Reduced work-up and purification

Table 1: Conceptual One-Pot Synthesis of Sydnone, 3-morpholino-

Catalyst-Assisted Preparations for Enhanced Yield and Selectivity

Catalysis can play a crucial role in improving the efficiency of sydnone synthesis. While the core cyclization step is often promoted by stoichiometric dehydrating agents, catalysts can be employed in the formation of the precursor amino acid. For instance, the N-alkylation of N-aminomorpholine with ethyl chloroacetate can be facilitated by a base catalyst.

More advanced catalytic methods could focus on the cyclodehydration step. The use of solid acid catalysts could offer advantages in terms of ease of separation and reusability, aligning with green chemistry principles. Research into catalytic methods for the N-nitrosation step has also been explored, with some reports indicating that certain species can accelerate this reaction. nih.gov

Green Chemistry Principles Applied to Sydnone, 3-Morpholino- Synthesis

The application of green chemistry principles to the synthesis of Sydnone, 3-morpholino- aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of less hazardous reagents, alternative energy sources, and solvent-free reaction conditions.

Solvent-Free Synthesis: Mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent, has emerged as a powerful green synthetic tool. rsc.orgrsc.orgrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various sydnones. rsc.orgrsc.orgrsc.orgresearchgate.net A mechanochemical approach to the synthesis of 3-morpholino-sydnone could involve milling N-morpholino-glycine with a solid nitrosating agent and a dehydrating agent. This would eliminate the need for potentially harmful organic solvents, reduce waste, and potentially shorten reaction times. Grinding techniques have also been reported for the synthesis of sydnone derivatives under solvent-free conditions. researchgate.net

Green Chemistry PrincipleApplication in 3-Morpholino-sydnone Synthesis
Waste Prevention One-pot synthesis to minimize intermediate isolation and purification waste.
Atom Economy Designing reactions that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like strong acids and volatile organic solvents with safer alternatives.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the morpholine (B109124) or glycine (B1666218) fragments.
Catalysis Employing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste.
Design for Energy Efficiency Utilizing microwave irradiation or mechanochemistry to reduce energy consumption compared to conventional heating.

Table 2: Application of Green Chemistry Principles to the Synthesis of Sydnone, 3-morpholino-

Derivatization Strategies Involving the Morpholino Moiety

The morpholino group at the 3-position of the sydnone ring offers a versatile handle for a variety of chemical modifications. These derivatizations can be broadly categorized into two main approaches: functionalization after the sydnone ring has been constructed and the use of morpholine precursors that are already functionalized prior to sydnone synthesis.

Direct modification of the morpholino moiety after the formation of the sydnone ring is a challenging yet potentially efficient route to novel derivatives. Research in this specific area remains limited. However, analogous transformations on related heterocyclic systems suggest potential avenues for exploration.

One documented example of post-synthetic modification involves the nitrosation of the exocyclic nitrogen of 3-morpholinosydnonimine (SIN-1), a closely related sydnone imine, to yield N-nitroso-3-morpholinosydnonimine. While this demonstrates the feasibility of reacting with the morpholino nitrogen, it is important to note that the reactivity of the morpholino group in a sydnone may differ from that in a sydnone imine due to electronic differences in the core heterocyclic system.

Hypothetically, functionalization could target the nitrogen or the carbon atoms of the morpholine ring. Reactions such as N-alkylation, N-acylation, or N-arylation could be explored, although the electron-withdrawing nature of the sydnone ring might decrease the nucleophilicity of the morpholino nitrogen, potentially requiring harsh reaction conditions.

Functionalization of the carbon backbone of the morpholino ring would likely require more complex multi-step sequences, possibly involving initial oxidation to introduce a reactive handle, followed by nucleophilic substitution or cross-coupling reactions. The stability of the sydnone ring under such conditions would be a critical consideration.

Table 1: Potential Post-sydnone Ring Formation Functionalization Reactions

Reaction TypePotential ReagentsPotential ProductKey Challenges
N-AlkylationAlkyl halides, SulfatesN-Alkyl-3-morpholinosydnonium saltReduced nucleophilicity of morpholino nitrogen, Potential for ring opening
N-AcylationAcyl chlorides, AnhydridesN-Acyl-3-morpholinosydnoneReduced nucleophilicity, Potential side reactions at the sydnone ring
C-H OxidationStrong oxidizing agentsHydroxylated or carbonylated morpholino derivativesSelectivity, Stability of the sydnone ring

A more versatile and often higher-yielding approach to derivatized 3-morpholinosydnones involves the use of morpholine precursors that are already functionalized. This strategy allows for the introduction of a wide array of functional groups onto the morpholine ring system before the critical sydnone ring-forming steps.

The general synthesis of 3-substituted sydnones involves the nitrosation of an N-substituted amino acid followed by cyclodehydration. In the case of 3-morpholinosydnone, the starting material is N-aminomorpholine, which is then typically reacted with a source of formaldehyde (B43269) and cyanide, followed by nitrosation and cyclization.

To introduce functionality via this pre-functionalization strategy, one would start with a substituted morpholine. For instance, a C-substituted morpholine could be N-aminated and then carried through the sydnone synthesis sequence. This allows for the incorporation of substituents at various positions of the morpholine ring.

Table 2: Examples of Pre-functionalized Morpholine Precursors and Potential Sydnone Products

Pre-functionalized MorpholineSynthetic IntermediatePotential Sydnone Derivative
2-MethylmorpholineN-Amino-2-methylmorpholine3-(2-Methylmorpholino)sydnone
3,5-DimethylmorpholineN-Amino-3,5-dimethylmorpholine3-(3,5-Dimethylmorpholino)sydnone
2-(Hydroxymethyl)morpholineN-Amino-2-(hydroxymethyl)morpholine3-(2-(Hydroxymethyl)morpholino)sydnone

The key advantage of this approach is that a wide variety of substituted morpholines are commercially available or can be readily synthesized. This modularity provides access to a diverse library of 3-morpholinosydnone derivatives with tailored steric and electronic properties.

Stereochemical Control and Regioselectivity in the Synthesis of Sydnone, 3-Morpholino- and its Derivatives

The control of stereochemistry and regioselectivity is paramount in modern synthetic chemistry, particularly for the synthesis of biologically active molecules. In the context of 3-morpholinosydnone, these aspects are primarily relevant in two areas: the synthesis of chiral derivatives and the regioselectivity of cycloaddition reactions involving the sydnone ring.

The synthesis of enantiomerically pure 3-morpholinosydnone derivatives can be achieved by starting with chiral, non-racemic morpholine precursors. For example, the use of enantiopure (R)- or (S)-2-methylmorpholine as a starting material would lead to the corresponding chiral 3-(2-methylmorpholino)sydnone. The stereocenter in the morpholine ring is typically retained throughout the sydnone synthesis sequence.

Sydnones are well-known 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form pyrazoles and pyrazolines, respectively. The regioselectivity of these cycloadditions is a critical factor, as two different regioisomers can potentially be formed from an unsymmetrical alkyne.

The regioselectivity of sydnone cycloadditions is influenced by both electronic and steric factors of the substituents on the sydnone ring and the dipolarophile. Generally, the cycloaddition of sydnones with terminal alkynes can lead to a mixture of regioisomers. However, the use of copper(I) catalysis (CuSAC) has been shown to improve the regioselectivity, favoring the formation of the 1,4-disubstituted pyrazole (B372694). In the case of 3-morpholinosydnone, the steric bulk of the morpholino group at the 3-position would be expected to play a significant role in directing the regiochemical outcome of the cycloaddition, potentially favoring the formation of the less sterically hindered pyrazole isomer.

Furthermore, if a chiral 3-morpholinosydnone derivative is used in a cycloaddition reaction, the potential for diastereoselective transformations arises, where the existing stereocenter on the morpholine ring could influence the formation of new stereocenters in the resulting pyrazoline product.

Reactivity and Reaction Mechanisms of Sydnone, 3 Morpholino

Influence of Mesoionic Character and Electronic Structure on Reactivity

Sydnones are five-membered heterocyclic compounds that cannot be represented by a single covalent structure and are thus classified as mesoionic. Their electronic structure is best described as a resonance hybrid of several canonical forms, leading to a delocalized positive and negative charge. This inherent charge separation and aromatic character significantly influence their reactivity. The presence of the electron-donating morpholino group at the 3-position of the sydnone (B8496669) ring further modulates its electronic properties.

The morpholino substituent, through its nitrogen atom, donates electron density into the sydnone ring, which can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the sydnone's reactivity as a 1,3-dipole in cycloaddition reactions. Generally, electron-donating substituents on the sydnone ring can increase the HOMO energy level, which may enhance its reactivity towards electron-deficient dipolarophiles in normal-electron-demand cycloadditions. While specific computational studies on the electronic structure of 3-morpholinosydnone are not extensively available, the general principles of mesoionic chemistry suggest that the morpholino group plays a crucial role in defining the compound's reactivity profile.

Cycloaddition Reactions of Sydnone, 3-Morpholino-

The most characteristic reaction of sydnones, including 3-morpholinosydnone, is the [3+2] cycloaddition, where the sydnone acts as a 1,3-dipole. researchgate.netnih.govuchicago.edu This reaction provides a powerful tool for the synthesis of five-membered heterocyclic systems, particularly pyrazoles. researchgate.netnih.govnih.gov

Sydnone, 3-morpholino-, undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkynes and alkenes, to yield pyrazole (B372694) and pyrazoline derivatives, respectively. researchgate.netnih.gov The reaction with alkynes is particularly well-studied and serves as a versatile method for the synthesis of substituted pyrazoles. researchgate.net

The thermal reaction of 3-substituted sydnones with symmetrical alkynes is a straightforward method for preparing substituted pyrazoles. researchgate.net Common dipolarophiles include dimethyl acetylenedicarboxylate (B1228247) (DMAD), which is highly reactive. nih.gov Less reactive dipolarophiles like diphenylacetylene (B1204595) and acetylene (B1199291) itself have also been successfully employed. researchgate.netnih.gov These reactions typically require elevated temperatures, often involving boiling hydrocarbon solvents like benzene (B151609), toluene, or xylene for several hours. researchgate.netresearchgate.net

Sydnone Substituent (R¹)Dipolarophile (R²-C≡C-R³)Product(s)ConditionsYield (%)Reference(s)
PhenylDimethyl acetylenedicarboxylateDimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylateToluene, reflux, 2h91 researchgate.net
PhenylDiphenylacetylene1,3,4,5-Tetraphenyl-1H-pyrazoleXylene, reflux, 24h85 researchgate.net
MethylDimethyl acetylenedicarboxylateDimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylateXylene, reflux, 18h82 researchgate.net
MorpholinoPhenylacetylene (B144264)1-Morpholino-3-phenyl-1H-pyrazole and 1-Morpholino-4-phenyl-1H-pyrazoleToluene, refluxMixture

Note: Specific yield data for 3-morpholinosydnone with all listed dipolarophiles is not consistently available in the reviewed literature; the table presents representative examples for 3-substituted sydnones to illustrate the reaction's scope.

When unsymmetrical alkynes are used as dipolarophiles, the [3+2] cycloaddition with 3-substituted sydnones can lead to the formation of two regioisomeric pyrazoles. The regioselectivity of these reactions is influenced by both electronic and steric factors of the substituents on both the sydnone and the alkyne. researchgate.netyoutube.com

For instance, the reaction of 3-phenylsydnone (B89390) with phenylacetylene yields a mixture of 1,3-diphenyl-1H-pyrazole and 1,4-diphenyl-1H-pyrazole. The ratio of these isomers can be dependent on the reaction conditions, such as temperature. researchgate.net While detailed systematic studies on the regioselectivity of 3-morpholinosydnone are limited, it is expected to follow similar trends, with the electronic nature of the morpholino group influencing the preferred orientation of the cycloaddition.

In cycloadditions with alkenes to form pyrazolines, the stereochemistry of the alkene is generally retained in the product, which is consistent with a concerted mechanism. uchicago.edu

Sydnone (R¹=3-substituent)Unsymmetrical Alkyne (R²-C≡C-H)Major RegioisomerMinor RegioisomerRatioReference(s)
PhenylPhenylacetylene1,4-Diphenyl-1H-pyrazole1,3-Diphenyl-1H-pyrazole~1:1 researchgate.net
PhenylEthyl propiolateEthyl 1-phenyl-1H-pyrazole-4-carboxylateEthyl 1-phenyl-1H-pyrazole-3-carboxylateVaries with conditions researchgate.netyoutube.com

Note: This table illustrates the general regioselectivity observed in sydnone cycloadditions. Specific ratios for 3-morpholinosydnone may vary.

The [3+2] cycloaddition reaction of sydnones is generally understood to proceed through a concerted, pericyclic mechanism. uchicago.edubeilstein-journals.org In this process, the sydnone acts as a 4π electron component (a 1,3-dipole) and the dipolarophile provides the 2π electron component. The reaction involves a single transition state where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously, albeit not necessarily at the same rate.

The reaction is a type of 1,3-dipolar cycloaddition, a class of reactions extensively studied by Huisgen. beilstein-journals.org The mechanism involves the extrusion of carbon dioxide from the initial cycloadduct, which is often unstable, to yield the aromatic pyrazole ring. This loss of CO₂ is a strong thermodynamic driving force for the reaction.

Based on available scientific literature, there is no significant evidence to suggest that sydnones, including Sydnone, 3-morpholino-, participate in inverse electron demand cycloadditions. The inherent electronic nature of the sydnone ring system, acting as a 1,3-dipole, predisposes it to normal-electron-demand [3+2] cycloadditions with electron-deficient or neutral dipolarophiles. Inverse electron demand Diels-Alder (IEDDA) reactions typically involve electron-poor dienes reacting with electron-rich dienophiles. wikipedia.orgnih.govrsc.orgunits.itrsc.org The electronic character of sydnones does not align with the requirements for acting as the electron-poor component in such reactions.

While less common than simple cycloadditions, there are reports of cascade reactions involving sydnones. For instance, a "cascading double 1,3-dipolar cycloaddition" has been described for the synthesis of hyperbranched polyimides, where a sydnone moiety reacts with a bismaleimide. wikipedia.org This suggests the potential for 3-morpholinosydnone to be used in polymerization reactions involving sequential cycloadditions.

Furthermore, a cascade reaction involving an intramolecular Knoevenagel condensation following a metal-catalyzed functionalization of a sydnone, and subsequent [3+2] cycloaddition with an aryne has been utilized to synthesize pyrazole-containing helicenes. nih.gov These examples highlight the potential for developing complex molecular architectures from sydnone precursors in a tandem fashion. Such cascade reactions are powerful synthetic tools as they allow for the construction of complex molecules in a single, efficient process.

[3+2] Cycloaddition with Various Dipolarophiles

Substitution Reactions of Sydnone, 3-Morpholino-

Substitution reactions are a cornerstone of sydnone chemistry, allowing for the introduction of various functional groups onto the heterocyclic core or the N-substituent. These transformations are critical for the synthesis of diverse derivatives with modified chemical and physical properties.

Nucleophilic substitution involves the replacement of a leaving group by an electron-rich nucleophile. wikipedia.orgbyjus.commasterorganicchemistry.com In typical aromatic systems, these reactions are facilitated by the presence of strong electron-withdrawing groups. wikipedia.org The sydnone ring, however, is inherently electron-rich due to its mesoionic character, which generally makes it resistant to attack by nucleophiles.

For a nucleophilic substitution to occur on the sydnone ring of 3-morpholino-sydnone, the ring would need to be activated by the presence of a potent electron-withdrawing group and a suitable leaving group. The reaction would proceed via an addition-elimination mechanism, temporarily disrupting the mesoionic system. To date, specific examples of direct nucleophilic substitution on the C(4) position of 3-morpholino-sydnone are not widely reported in the literature, suggesting that such reactions are not synthetically favored under standard conditions.

The C(4) position of the sydnone ring is the most nucleophilic center and is readily attacked by a wide range of electrophiles. While the morpholino group at the N(3) position acts as a deactivating group through its electron-withdrawing inductive effect, it does not prevent electrophilic substitution. The reaction proceeds through a cationic intermediate, similar to the Wheland intermediate in benzene chemistry, followed by the loss of a proton to restore the mesoionic structure.

Common electrophilic substitution reactions for sydnones include halogenation, nitration, and acylation. For 3-substituted sydnones, these reactions occur exclusively at the C(4) position.

Table 1: Representative Electrophilic Substitution Reactions on 3-Substituted Sydnones

3-Substituent Electrophile/Reagents Product Reaction Type
Phenyl Br₂/NaOAc 3-Phenyl-4-bromosydnone Halogenation
Phenyl HNO₃/H₂SO₄ 3-Phenyl-4-nitrosydnone Nitration
Phenyl Ac₂O/H₂SO₄ 3-Phenyl-4-acetylsydnone Acylation
Morpholino (Predicted) Br₂/NaOAc 3-Morpholino-4-bromosydnone Halogenation

This table presents known reactions for 3-phenylsydnone and predicts analogous reactivity for 3-morpholinosydnone based on established principles of sydnone chemistry.

Electrophilic attack on the morpholino moiety is generally not observed under the conditions used for substitution on the sydnone ring, as the heterocyclic core is significantly more nucleophilic.

The morpholino group attached to the sydnone ring offers opportunities for further chemical modification, although this is a less explored area compared to substitution on the sydnone nucleus itself. The morpholine (B109124) ring contains both ether and tertiary amine functionalities. The nitrogen atom is nucleophilic and could potentially react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. However, the electron-withdrawing nature of the adjacent sydnone ring would reduce the nucleophilicity of this nitrogen.

More complex derivatizations could involve multi-step sequences to introduce functional groups onto the carbon framework of the morpholino ring, though this would likely require harsh conditions that might compromise the integrity of the sydnone ring.

Ring-Opening and Rearrangement Reactions of Sydnone, 3-Morpholino-

The unique mesoionic structure of the sydnone ring makes it susceptible to transformations that involve cleavage or rearrangement of the heterocyclic core, particularly under the influence of heat, light, or catalytic agents.

Thermal decomposition is a process where a chemical is broken down into simpler substances by the action of heat. youtube.com Sydnones, including 3-morpholino-sydnone, can undergo thermally induced [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkynes. This reaction is a hallmark of sydnone chemistry and proceeds through the loss of carbon dioxide and the formation of a new heterocyclic system. For instance, the thermal reaction of 3-morpholinosydnone with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of a pyrazole derivative. This transformation involves the sydnone acting as a cyclic azomethine ylide dipole.

Photochemical reactions, initiated by the absorption of light, can also induce transformations of the sydnone ring. While specific photolysis studies on 3-morpholino-sydnone are limited, analogous heterocyclic systems are known to undergo ring contraction, fragmentation, or isomerization upon irradiation. Potential photochemical pathways for 3-morpholino-sydnone could involve the extrusion of carbon dioxide to generate a reactive nitrilimine intermediate, which could then undergo various subsequent reactions.

The stability of the 3-morpholino-sydnone ring is sensitive to both acidic and basic conditions.

Acid-Catalyzed Decomposition: In the presence of strong acids, the sydnone ring can undergo protonation, most likely at the exocyclic C(5)-oxygen atom. This protonation disrupts the mesoionic aromaticity and can lead to irreversible ring opening. The resulting intermediates are generally unstable and decompose to form various products, including hydrazines and carboxylic acids. The stability of an acid's conjugate base is a key factor in its strength; the more stable the conjugate base, the stronger the acid. khanacademy.org

Radical Reactions and Polymerization Initiatives of Sydnone, 3-Morpholino-

The exploration of radical reactions and polymerization involving sydnones, a unique class of mesoionic compounds, is a specialized area of chemical research. While the reactivity of sydnones in cycloaddition and electrophilic substitution reactions is well-documented, their behavior in radical processes is less extensively studied. This section delves into the available research findings and theoretical considerations regarding the radical reactions and potential for polymerization of Sydnone, 3-morpholino-.

Detailed research into the direct radical reactions of Sydnone, 3-morpholino- is limited. However, insights can be drawn from studies on related sydnone derivatives and the general principles of radical chemistry. Some sydnone derivatives have been investigated for their antioxidant and radical scavenging properties, indicating their capacity to interact with radical species. ijcrt.orgnih.gov For instance, certain sydnones substituted at the C4 position with heterocyclic rings like thiazolidinone have demonstrated moderate to potent scavenging activity against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). ijcrt.org

The distinguished structure of sydnones, characterized by delocalized positive and negative charges and a pseudo-aromatic nature, allows them to interact with biological molecules, including those involved in radical processes. ijcrt.org The presence of the morpholino group at the N-3 position is expected to influence the electronic properties of the sydnone ring and, consequently, its reactivity towards radicals. The nitrogen atom of the morpholino substituent possesses a lone pair of electrons, which can be donated towards the sydnone ring, potentially affecting the stability of any radical intermediates formed. Studies on the stability of nitrogen-centered radicals have shown that substituents can have a significant impact through resonance, inductive effects, and hyperconjugation. rsc.orgrsc.orguni-muenchen.denih.gov Electron-donating groups can stabilize adjacent radical centers. rsc.org

While direct experimental data on the radical polymerization of Sydnone, 3-morpholino- is not available in the current body of scientific literature, the potential for such reactions can be considered from a theoretical standpoint. Radical polymerization is a chain reaction involving the successive addition of monomers to a growing polymer chain initiated by a radical species. ijcrt.org The susceptibility of a monomer to radical polymerization depends on the nature of its functional groups and their ability to stabilize a radical.

The sydnone ring itself is a stable mesoionic system. neliti.com Its participation in polymerization would likely require specific conditions or the introduction of a polymerizable group. The morpholino substituent, while influencing the electronic nature of the sydnone, does not inherently confer polymerizability under typical radical polymerization conditions.

It is noteworthy that other classes of mesoionic compounds have been explored in the context of polymerization. However, these often involve different ring systems or functional groups designed to undergo polymerization. For instance, the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives has been studied for the production of biodegradable polymers, but these compounds are structurally distinct from 3-morpholino-sydnone.

Computational and Theoretical Investigations of Sydnone, 3 Morpholino

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics and bonding nature of Sydnone (B8496669), 3-morpholino-. These computational methods allow for a detailed examination of its molecular orbitals, aromaticity, and charge distribution.

Molecular Orbital Analysis and Aromaticity Studies of the Sydnone Ring

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. wikipedia.org In the case of sydnones, MO analysis helps to explain the distribution of electrons and the nature of the bonding within the heterocyclic ring. The debate over the aromaticity of the sydnone ring is a central theme in its theoretical examination. While they possess a cyclic array of p-orbitals and fulfill Hückel's (4n+2) π electron rule, suggesting aromatic character, computational studies have presented a more nuanced picture. stackexchange.com

Some research indicates that sydnones are not fully aromatic in the classical sense. stackexchange.com Instead, they are described as being well-stabilized by electron and charge delocalization in two distinct regions. stackexchange.comwikipedia.org This is supported by analyses of bond lengths, where the endocyclic C-O bond, for instance, exhibits a length intermediate between a typical single and double bond, a feature often associated with aromatic systems. uga.edu However, the significant charge separation inherent in their mesoionic structure leads to a "broken delocalization," distinguishing them from traditional aromatic compounds. stackexchange.com More recent studies, employing magnetic and energetic criteria, have argued that sydnones can be considered aromatic, with aromaticity comparable to that of benzene (B151609), furan, and pyrrole. stackexchange.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In sydnones, one region of the molecule is associated with the HOMO and a negative π-charge, while another region is linked to the LUMO and a positive π-charge. stackexchange.com This separation of charge and frontier orbitals is a key aspect of their chemical behavior.

Table 1: Selected Computational Data on Sydnone Aromaticity
Computational MetricFindingImplication for Aromaticity
Bond Lengths Endocyclic C-O bond length is intermediate between single and double bonds. uga.eduConsistent with some degree of electron delocalization.
Magnetic Criteria (NICS) Values are comparable to known aromatic compounds like benzene and furan. stackexchange.comSupports the classification of sydnones as aromatic.
Energetic Criteria (ASE) Aromatic stabilization energies are significant. stackexchange.comIndicates enhanced stability characteristic of aromatic systems.
Electron Delocalization Delocalization occurs in two separate regions. stackexchange.comwikipedia.orgSuggests a non-classical or "pseudo-aromatic" character. slideshare.net

Charge Distribution, Dipole Moments, and Electrostatic Potential Maps

The mesoionic nature of Sydnone, 3-morpholino- results in a distinct charge distribution and a significant dipole moment. The term "mesoionic" itself implies that the molecule cannot be represented by a single Lewis structure without charge separation. slideshare.net The positive and negative charges are delocalized across the ring structure. wikipedia.org Specifically, the exocyclic oxygen atom carries a substantial negative charge, while the positive charge is distributed over the five atoms of the ring. wikipedia.orgneliti.com

Computational methods, such as Mulliken population analysis, can quantify the partial charges on each atom, providing a detailed picture of the charge distribution. researchgate.net These calculations consistently show a separation of charge, which is a defining feature of sydnones.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. libretexts.orgwolfram.com For Sydnone, 3-morpholino-, the MEP map would show regions of negative potential (typically colored red) concentrated around the exocyclic oxygen, indicating a site for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of a Representative Sydnone
PropertyTypical Calculated ValueSignificance
Dipole Moment ~5 D stackexchange.comIndicates high polarity and significant charge separation.
Charge on Exocyclic Oxygen Significantly negative wikipedia.orgPrimary site for interaction with electrophiles.
Charge on Ring Atoms Delocalized positive charge neliti.comContributes to the overall dipole moment and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving Sydnone, 3-morpholino-. By mapping out the potential energy surfaces of reactions, chemists can identify transition states and calculate energy barriers, providing a detailed understanding of how these transformations occur.

Transition State Analysis for Cycloaddition Pathways

Sydnones are well-known to participate in [3+2] cycloaddition reactions, which are a cornerstone of their synthetic utility, particularly in bioorthogonal chemistry. nih.govnih.gov Computational studies, often employing Density Functional Theory (DFT), are used to locate and characterize the transition states of these reactions. nih.govresearchgate.net

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. researchgate.net For the cycloaddition of a sydnone with a dipolarophile (e.g., an alkyne or alkene), the transition state geometry reveals the degree of bond formation and the synchronicity of the reaction. researchgate.net These reactions are often found to be concerted but asynchronous, meaning that the two new bonds are formed in a single step but not to the same extent in the transition state. researchgate.net

The distortion/interaction model, also known as the activation strain model, is a particularly insightful computational approach. nih.gov It partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the favorable orbital interactions between the distorted reactants. nih.gov This analysis helps to explain the factors that control the reactivity of different sydnones and dipolarophiles. nih.gov

Energy Profiles and Free Energy Surfaces of Chemical Transformations

For the [3+2] cycloaddition reactions of sydnones, computational studies can generate detailed potential energy surfaces (PES) and free energy surfaces (FES). researchgate.net These surfaces map the energy of the system as a function of the geometric variables that describe the reaction progress. By analyzing these surfaces, chemists can identify the lowest energy reaction pathway and predict the regioselectivity and stereoselectivity of the reaction. For instance, in reactions with unsymmetrical dipolarophiles, calculations can predict which of the possible regioisomeric products will be favored.

Structure-Reactivity Relationships Derived from Theoretical Perspectives

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. For Sydnone, 3-morpholino-, theoretical studies have provided several key insights in this area.

The electronic nature of substituents on the sydnone ring can significantly impact its reactivity. Electron-donating groups on the morpholino substituent, for example, can influence the energies of the frontier molecular orbitals and the charge distribution within the sydnone ring, thereby altering its reactivity in cycloaddition reactions. Computational models can systematically probe these effects by calculating the properties of a series of substituted sydnones.

The distortion/interaction model has been particularly useful in rationalizing structure-reactivity trends. nih.gov For a given sydnone, a more reactive dipolarophile is often one that requires less energy to distort into its transition state geometry or one that has a stronger stabilizing interaction with the sydnone. By analyzing these two components for a range of reactants, predictive models of reactivity can be developed. nih.gov These models are invaluable for designing new bioorthogonal reactions with fine-tuned reactivity. nih.gov

In essence, theoretical and computational investigations provide a molecular-level understanding of the factors governing the behavior of Sydnone, 3-morpholino-. This knowledge not only deepens our fundamental understanding of this fascinating class of mesoionic compounds but also guides the design of new molecules with tailored properties for applications in areas such as medicinal chemistry and materials science.

Solvent Effects and Environmental Influences on the Reactivity of Sydnone, 3-Morpholino-

The reactivity of mesoionic compounds like Sydnone, 3-morpholino- is significantly influenced by the surrounding solvent environment. These effects primarily arise from the interaction of the solvent with the ground state of the sydnone and the transition state of its reactions, most notably the 1,3-dipolar cycloaddition.

The polarity of the solvent can play a crucial role in the kinetics of cycloaddition reactions involving sydnones. The rate of these reactions can either increase or decrease with solvent polarity, depending on the relative stabilization of the reactants and the transition state. For instance, in some 1,3-dipolar cycloadditions, a change in solvent from non-polar to polar can lead to a decrease in the reaction rate coefficient. This suggests that for such reactions, the transition state is less polar than the reactants, and a polar solvent would stabilize the ground state reactants more than the transition state, thus increasing the activation energy.

The morpholino substituent at the 3-position of the sydnone ring is an electron-donating group due to the presence of the nitrogen atom's lone pair, which can participate in resonance with the sydnone ring. This electronic characteristic influences the dipole moment and polarizability of the molecule. The interaction of Sydnone, 3-morpholino- with different solvents can be categorized as follows:

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atoms of the morpholino and sydnone rings. This can lead to significant stabilization of the ground state. The effect on the reaction rate would depend on the extent of hydrogen bonding with the transition state.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents possess significant dipole moments and can stabilize the polar ground state of the sydnone through dipole-dipole interactions. The self-consistent reaction-field (SCRF) method, often based on the Polarizable Continuum Model (PCM), is a computational approach used to study the effects of such solvents by treating the solvent as a continuous medium with a specific dielectric constant. primescholars.com

Non-Polar Solvents (e.g., hexane, toluene): In these solvents, interactions are primarily based on weaker van der Waals forces. The reactivity in such solvents would serve as a baseline to compare the effects of more polar environments.

A hypothetical representation of how solvent polarity might affect the rate constant of a 1,3-dipolar cycloaddition reaction of Sydnone, 3-morpholino- is presented in the table below. This is an illustrative example based on general principles.

Table 1: Illustrative Effect of Solvent Polarity on the Reaction Rate Constant of a Hypothetical Cycloaddition of Sydnone, 3-Morpholino-

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
n-Hexane 1.88 1.00
Toluene 2.38 0.85
Acetone 20.7 0.45
Ethanol 24.5 0.20
Water 80.1 0.10

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Predictions for Molecular Interactions and Binding Affinities (e.g., with biomolecules)

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule like Sydnone, 3-morpholino- might interact with biological macromolecules, such as proteins or nucleic acids. nih.gov These computational techniques are fundamental in drug discovery and development for identifying potential drug targets and predicting the binding affinity of a ligand to its receptor. nih.gov

Although specific in silico studies on Sydnone, 3-morpholino- are not readily found, the methodologies for such investigations are well-established. The general workflow for a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of Sydnone, 3-morpholino- would be generated and optimized for its geometry and charge distribution. A target biomolecule (receptor) would be selected, and its 3D structure, often obtained from databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. ualberta.ca

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) would be used to predict the preferred binding orientation of the sydnone within the active site of the receptor. nih.govchemcopilot.com The program explores various conformations and positions of the ligand, scoring them based on a scoring function that estimates the binding affinity. nih.gov

Analysis of Results: The results are analyzed to identify the most stable binding poses, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the predicted binding energy (affinity). Lower binding energy values typically indicate a stronger and more stable interaction. nih.gov

To illustrate the type of data generated from such a study, the following table presents hypothetical binding affinities and key interactions of Sydnone, 3-morpholino- with a putative protein target.

Table 2: Illustrative In Silico Prediction of Molecular Interactions for Sydnone, 3-Morpholino- with a Hypothetical Protein Target

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Hypothetical Kinase A -8.2 ASP-145 Hydrogen Bond with Sydnone O
LYS-88 Hydrogen Bond with Morpholino O
LEU-34, VAL-42 Hydrophobic Interactions
Hypothetical Protease B -7.5 SER-195 Hydrogen Bond with Sydnone O
HIS-57 Pi-Alkyl with Morpholino Ring
TRP-215 Hydrophobic Interactions

This table is for illustrative purposes only and does not represent actual experimental data.

Such in silico predictions provide valuable insights for guiding further experimental studies, such as enzyme assays or biophysical measurements, to validate the predicted interactions and biological activity.

Advanced Applications in Organic Synthesis and Material Science

Utilization as a Dipole in [3+2] Cycloaddition for Complex Heterocycle Synthesis

A cornerstone of sydnone (B8496669) chemistry is its function as a 1,3-dipole in [3+2] cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered rings. wikipedia.orglibretexts.orglibretexts.org 3-Morpholinosydnone readily engages with various dipolarophiles, most notably alkynes, in these transformations. The reaction typically proceeds via a concerted mechanism, leading to the formation of a pyrazole (B372694) ring with the extrusion of carbon dioxide. This cycloaddition serves as a highly efficient method for synthesizing substituted pyrazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org

The general mechanism for the thermal [3+2] cycloaddition of 3-morpholinosydnone with an alkyne involves the combination of the two unsaturated molecules to form a cyclic adduct, which then undergoes cycloreversion to release CO2 and form the stable aromatic pyrazole ring. beilstein-journals.orgnih.govresearchgate.net While these reactions can be performed thermally, often requiring high temperatures and long reaction times, catalytic methods have been developed to improve reaction conditions and regioselectivity. nih.govbeilstein-journals.org

The 1,3-dipolar cycloaddition of 3-morpholinosydnone with alkynes is a direct and effective route to 1-(morpholin-4-yl)pyrazoles. The reaction's versatility allows for the incorporation of a wide range of substituents onto the pyrazole core, depending on the choice of the alkyne dipolarophile. Symmetrical alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), react to form tetrasubstituted pyrazoles in high yields. beilstein-journals.orgmdpi.com The reaction with unsymmetrical alkynes can lead to the formation of two regioisomers, although factors like catalysis and the electronic nature of the substituents can influence the selectivity. beilstein-journals.orgnih.gov

The synthesis of pyrazoles from sydnones and alkynes is a well-established method for creating compounds with significant pharmacological potential, as the pyrazole nucleus is a key component in numerous therapeutic agents. researchgate.netnih.gov

Sydnone Reactant Alkyne Dipolarophile Conditions Product Type Yield (%)
3-Phenylsydnone (B89390) Dimethyl acetylenedicarboxylate (DMAD) Xylene, reflux 1-Phenyl-3,4-bis(methoxycarbonyl)pyrazole ~99% researchgate.net
3-Phenylsydnone Phenylacetylene (B144264) 160 °C 1,5-Diphenylpyrazole & 1,3-Diphenylpyrazole 93% researchgate.net
3-Alkyl/Aryl Sydnones Symmetrical Alkynes Boiling Toluene/Xylene 1,3,4,5-Tetrasubstituted Pyrazole Often >90% beilstein-journals.org

While the primary reaction with alkynes yields pyrazoles, reactions with alkenes can produce pyrazolines, which can then be oxidized to pyrazoles. However, the cycloaddition with alkynes is more common and synthetically direct. nih.gov

The synthetic utility of 3-morpholinosydnone extends to the creation of more complex polycyclic systems. By employing cyclic or strained dipolarophiles in the [3+2] cycloaddition, fused and bridged heterocyclic scaffolds can be accessed. For instance, the reaction with strained cycloalkynes or didehydrobenzenes (benzynes) can lead to the formation of indazole derivatives, which are pyrazoles fused to a benzene (B151609) ring. researchgate.net This approach provides a modular strategy for building complex, rigid molecular frameworks that are of interest in medicinal chemistry and materials science.

Precursor for Nitrogen-Containing Scaffolds in Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with approximately 75% of FDA-approved drugs containing such moieties. researchgate.netnih.govmdpi.com 3-Morpholinosydnone serves as an excellent precursor for valuable nitrogenous scaffolds. The primary products of its cycloaddition reactions are substituted pyrazoles. The pyrazole ring is a bioisostere of other functional groups and is known for its broad spectrum of biological activities. nih.govmdpi.com Furthermore, the morpholine (B109124) substituent attached to the pyrazole nitrogen atom can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The sydnone ring itself, a 1,2,3-oxadiazole (B8650194) derivative, is a unique nitrogen-containing scaffold, although it is most frequently used as a synthetic intermediate that is consumed during the pyrazole-forming reaction. nih.gov

Application in Polymer Chemistry and Advanced Materials Development

The unique reactivity of sydnones, including 3-morpholinosydnone, has been explored for applications in polymer science and the development of advanced materials. mdpi.comnih.gov The [3+2] cycloaddition reaction can be used as a cross-linking strategy. For instance, polymers functionalized with sydnone groups can be cross-linked by reacting them with multi-alkyne linkers, leading to the formation of robust polymer networks with pyrazole linkages. This method has been used to create super-crosslinked, heat-resistant materials. researchgate.net

The introduction of the polar morpholine and mesoionic sydnone functionalities into polymer structures can also be used to modify material properties, such as dielectric characteristics, optical properties, and adhesion. researchgate.net Pyrazole derivatives, like those synthesized from 3-morpholinosydnone, are also utilized in the production of coordination complexes and polymers with applications in catalysis, sensing, and gas storage. researchgate.net

Integration into Bioorthogonal Chemical Reactions (e.g., click chemistry, if applicable)

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.gov These reactions are powerful tools for labeling and visualizing biomolecules. The 1,3-dipolar cycloaddition of sydnones with alkynes falls under the umbrella of "click chemistry," a set of criteria for ideal chemical reactions that are modular, high-yielding, and generate inoffensive byproducts. the-scientist.com

The sydnone-alkyne cycloaddition has been developed into a potent bioorthogonal tool. nih.gov In particular, the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) utilizes strained cyclooctynes to react rapidly with sydnones at physiological temperatures without the need for a toxic copper catalyst. nih.gov This allows for the specific labeling of proteins and other biomolecules that have been metabolically or genetically engineered to contain a sydnone or a strained alkyne handle. semanticscholar.org While specific applications of 3-morpholinosydnone in this context are emerging, the general principle has been well-established for other sydnone derivatives, highlighting the potential for this compound in chemical biology. nobelprize.org

Mechanistic Studies of Biological Activities of Sydnone, 3 Morpholino Excluding Clinical Trials, Dosage, Safety

In Vitro Studies of Specific Biological Target Interactions

The primary biological effect of linsidomine (B1675546) stems from its ability to act as a nitric oxide (NO) donor. patsnap.com This property governs its interactions with biological targets, which are largely indirect and mediated by the downstream signaling cascade initiated by NO.

The principal enzyme target of linsidomine-derived NO is soluble guanylate cyclase (sGC). patsnap.comnih.gov Linsidomine itself does not directly interact with sGC. Instead, it undergoes a non-enzymatic conversion to its active metabolite, which then releases NO. patsnap.com This spontaneously released NO diffuses and binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule. patsnap.com

Some studies have also explored the effects of linsidomine on other enzymes. For instance, it has been shown to modulate the activity of the NADPH oxidase system and may act as a scavenger of free oxygen radicals. oup.com Additionally, linsidomine has been reported to affect enzymes like carnosinase and has been used as a nitrosative stressor in studies investigating cellular disruption. researchgate.netmdpi.com

The mechanism of action of Sydnone (B8496669), 3-morpholino- does not involve direct binding to classical cell surface or nuclear receptors. Its effects are mediated intracellularly through the NO-sGC-cGMP pathway. Therefore, conventional receptor binding assays are not the primary method for studying its activity. The interaction is characterized by the activation of an intracellular enzyme by a small, diffusible signaling molecule (NO) generated from linsidomine. patsnap.com

Cellular Mechanism of Action Investigations

Cellular studies have been instrumental in understanding how the biochemical events initiated by linsidomine translate into physiological responses.

Experiments in cell-free systems have been crucial for confirming the fundamental biochemical pathway of linsidomine. researchgate.net In these simplified environments containing purified sGC, the addition of linsidomine leads to a measurable increase in cGMP levels, confirming that its NO-donating property is sufficient to activate this enzyme without the need for other cellular components. nih.gov These studies have also helped to differentiate the direct effects of NO from other potential cellular interactions.

A variety of preclinical cell line studies have provided detailed insights into the cellular responses to linsidomine. In vascular smooth muscle cells, the linsidomine-induced increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets that lead to a decrease in intracellular calcium levels and subsequent muscle relaxation. medchemexpress.com This is the primary mechanism behind its vasodilator effects. medchemexpress.commedchemexpress.com

In platelets, the elevation of cGMP interferes with the signaling pathways necessary for platelet activation and aggregation, contributing to its anti-platelet effects. medchemexpress.commdpi.com Furthermore, studies have shown that linsidomine can inhibit the migration and proliferation of vascular smooth muscle cells by inhibiting the expression of annexin (B1180172) A2. medchemexpress.commedchemexpress.com It has also been observed to induce the nuclear accumulation of Nrf2 in endothelial cells and can induce autophagy in certain cell lines. medchemexpress.com In neuronal cells, linsidomine has demonstrated protective effects against certain types of cellular stress. nih.govmedchemexpress.com Recent research has also identified linsidomine as an inhibitor of amyloid-β aggregation, suggesting a potential role in neurodegenerative diseases. acs.orgnih.gov

Table 1: Interactive Data Table of Mechanistic Studies

Study TypeSystem/Cell LineKey Mechanistic FindingReference
Enzyme ActivationPurified soluble guanylate cyclase (sGC)Direct activation of sGC via NO release patsnap.comnih.gov
Cellular ResponseVascular Smooth Muscle CellsInhibition of migration and proliferation via annexin A2 downregulation medchemexpress.commedchemexpress.com
Cellular ResponsePlateletsInhibition of aggregation medchemexpress.commdpi.com
Cellular ResponseEAhy926 and HUVECsInduction of nuclear Nrf2 accumulation medchemexpress.com
Cellular ResponseEAhy926 cellsInduction of autophagy medchemexpress.com
Cellular ResponsePC12 cellsProtection against Zn2+-induced neuronal death medchemexpress.com
Cellular ResponseSH-SY5Y cellsInhibition of amyloid-β aggregation acs.orgnih.gov
Cellular ResponseSensory and Motor NeuronsNeuroprotection against vincristine-induced neurotoxicity nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects: Mechanistic Insights

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of sydnones influences their biological activity. The sydnone ring itself is a key pharmacophore. researchgate.netsemanticscholar.org For Sydnone, 3-morpholino-, the morpholino group at the N-3 position is a critical determinant of its pharmacokinetic and pharmacodynamic properties. ontosight.ai

SAR studies on various sydnone derivatives have shown that modifications at the C4 and N3 positions of the sydnone ring can significantly alter their biological effects, including their anti-inflammatory and antitumor activities. researchgate.netsemanticscholar.org The nature of the substituent at the N-3 position influences the rate of the ring-opening reaction that leads to NO release. mdpi.com The morpholino group in linsidomine provides the necessary electronic and steric characteristics for a controlled and sustained release of NO at physiological pH, which is fundamental to its therapeutic profile. mdpi.commdpi.com

Advanced Biological Screening Methodologies for Mechanistic Elucidation

The elucidation of the precise biological mechanisms of Sydnone, 3-morpholino- (Molsidomine) and its active metabolites has been advanced through various screening methodologies. Beyond classical pharmacological assays, modern screening techniques offer a more comprehensive and high-throughput approach to understanding its molecular interactions and downstream effects. These methods are crucial for identifying not only the primary mechanism of action but also potential secondary targets and pathways, contributing to a fuller picture of the drug's biological profile.

Activity-based screening, for instance, focuses on identifying active compounds by measuring biological responses, such as enzyme activity or fluorescent signaling, upon exposure to the molecule. For Molsidomine, its primary mechanism involves the non-enzymatic release of nitric oxide (NO) from its active metabolite, linsidomine (SIN-1). patsnap.com This subsequently activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. patsnap.compatsnap.com Advanced screening methods can be designed to monitor these specific downstream events. For example, high-throughput screening (HTS) assays can be developed to quantify cGMP levels in vascular smooth muscle cells, allowing for rapid testing of Molsidomine and its analogues to correlate chemical structure with biological activity. patsnap.compatsnap.comnih.gov

A notable example of a comprehensive drug discovery platform identified the neuroprotective properties of SIN-1 against vincristine-induced axonopathy in motor and sensory neurons. nih.gov In this research, screening methodologies were pivotal. The study confirmed that the neuroprotective effect was mediated by the activation of soluble guanylyl cyclase. nih.gov This was demonstrated by using sGC inhibitors, which attenuated the neuroprotection, and sGC activators, which mimicked the effects of SIN-1, thereby mechanistically linking the NO-sGC-cGMP pathway to this novel therapeutic effect. nih.gov

HTS technologies, often employing automated robotic systems, enable the testing of vast compound libraries against specific biological targets. youtube.com While Molsidomine's primary target pathway is well-known, HTS could be employed to screen for off-target effects or to identify novel applications by testing it against a wide array of receptors, enzymes, and cellular pathways. nih.govyoutube.com These screens often use luminescence-coupled or fluorescence-based readouts to provide sensitive and robust data. nih.govnih.gov

Table 1: Advanced Screening Methodologies and Their Application to Sydnone, 3-morpholino-

MethodologyDescriptionRelevance to Sydnone, 3-morpholino- (Molsidomine)Key Findings/Potential Insights
High-Throughput Screening (HTS)Uses automation and miniaturized assays to rapidly test thousands to millions of compounds for a specific biological activity. youtube.com Often relies on optical readouts like fluorescence or luminescence. nih.govCould be used to screen for novel targets beyond the canonical NO-sGC pathway or to test analogues for enhanced potency or selectivity.Identification of new therapeutic areas (e.g., neuroprotection) or understanding potential off-target interactions. nih.gov
Activity-Based ScreeningFocuses on identifying compounds by directly measuring a specific biological response, such as enzyme inhibition or activation. Assays can be designed to directly measure the activity of soluble guanylate cyclase (sGC) or the production of cyclic GMP (cGMP) in response to Molsidomine's active metabolite. patsnap.comdrugbank.comProvides direct confirmation of target engagement and allows for quantitative comparison of the activity of different sydnone derivatives. nih.gov
Phenotypic Drug Discovery (PDD)Screens compounds for their ability to produce a desired change in cell or organism phenotype, without a preconceived target. nih.govA PDD screen on neuronal cells led to the discovery of the neuroprotective effects of SIN-1 against chemotherapy-induced neuropathy. nih.govUncovers unexpected therapeutic potential by focusing on the overall cellular or physiological outcome rather than a single molecular interaction. nih.gov

In Silico Predictions for Biological Target Identification and Interaction Mechanisms

In silico, or computational, methods are indispensable tools in modern drug discovery and mechanistic studies, providing predictive insights into a compound's behavior at a molecular level. mdpi.com These approaches are used to identify potential biological targets, predict binding affinity, and elucidate interaction mechanisms, thereby guiding and streamlining experimental research. nih.govyoutube.com

For Sydnone, 3-morpholino-, in silico studies can complement experimental data on its mechanism of action. The primary approach is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com Although the activation of soluble guanylate cyclase (sGC) by NO released from Molsidomine's metabolite is a spontaneous chemical process rather than a direct binding event of the parent drug, docking can be used to study the interaction of Molsidomine and its metabolites with other potential targets or with the enzymes involved in its metabolism. patsnap.compatsnap.com For example, docking studies could explore how Molsidomine or Linsidomine (SIN-1) might fit into the active sites of cytochrome P450 enzymes responsible for its initial conversion.

Ligand-based in silico methods are another valuable approach. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov By comparing the structure of Molsidomine to large databases of compounds with known biological targets, it is possible to predict potential new targets or off-target interactions. youtube.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to create statistical relationships between the physicochemical properties of a series of sydnone derivatives and their observed biological activities, such as their rate of NO release or their vasodilatory potency. mdpi.com

Table 2: In Silico Methodologies for Predicting Biological Interactions

In Silico MethodPrincipleApplication to Sydnone, 3-morpholino- (Molsidomine)
Molecular DockingPredicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govyoutube.comInvestigating interactions with metabolizing enzymes (e.g., liver cytochromes) or exploring potential off-targets identified through other screening methods.
Ligand-Based Virtual ScreeningIdentifies potential new targets by searching for known proteins that bind to ligands structurally similar to the query molecule. nih.govyoutube.comPredicting novel biological targets for Molsidomine by comparing its structure against large chemogenomics databases.
QSAR ModelingDevelops mathematical models that correlate the chemical structure of compounds with their biological activity (e.g., potency, toxicity). mdpi.comPredicting the vasodilatory potency or rate of NO release for new Molsidomine analogues to guide synthesis of more effective compounds.
ADMET PredictionComputationally estimates properties related to absorption, distribution, metabolism, excretion, and toxicity based on molecular structure. nih.govForecasting the pharmacokinetic profile of Molsidomine and its metabolites, such as their ability to penetrate the central nervous system or their likely routes of excretion. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Sydnone, 3 Morpholino

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For Sydnone (B8496669), 3-morpholino-, HRMS would be expected to confirm its molecular formula, C₆H₉N₃O₃. The expected fragmentation pattern in mass spectrometry for sydnones is well-documented and typically involves the initial loss of nitric oxide (NO) and carbon monoxide (CO) from the heterocyclic ring. This characteristic fragmentation (M-58) is a key diagnostic feature. In the case of 3-morpholino-sydnonimine, HRMS analysis has shown a primary peak corresponding to the decomposition product, SIN-1C, after the loss of the nitroso group, alongside the expected molecular ion peak. mdpi.com This highlights the utility of HRMS not only in confirming the molecular weight but also in providing insights into the stability and decomposition pathways of the molecule. mdpi.com

Table 1: Representative High-Resolution Mass Spectrometry Data

IonExpected m/z for C₆H₉N₃O₃Description
[M+H]⁺172.0717Protonated molecular ion, confirming the molecular weight.
[M-NO-CO]⁺114.0713Characteristic fragment resulting from the loss of NO and CO from the sydnone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of molecules in solution. For Sydnone, 3-morpholino-, a combination of 1D and 2D NMR techniques would provide a complete picture of its proton and carbon framework, as well as the connectivity between atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

The ¹H-NMR spectrum of Sydnone, 3-morpholino- is expected to show characteristic signals for the morpholine (B109124) ring protons and the lone proton on the sydnone ring. Based on data from the analogous 3-morpholino-sydnonimine, the morpholine protons would likely appear as two multiplets, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms. A distinctive, deshielded singlet for the C4-H proton of the sydnone ring is also anticipated. mdpi.com

The ¹³C-NMR spectrum would complement this by showing the carbon signals of the morpholine ring and the two carbons of the sydnone ring. The C4 and C5 carbons of the sydnone ring are expected to be significantly deshielded due to the electronic nature of the mesoionic ring. mdpi.com

2D NMR experiments are crucial for assigning these signals unambiguously:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the geminal and vicinal protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon (C5) of the sydnone ring, which has no attached protons, by observing its correlation with the C4-H proton and the protons of the morpholine ring.

Table 2: Predicted ¹H and ¹³C NMR Data for Sydnone, 3-Morpholino-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Sydnone C4-H~7.0 - 7.5 (singlet)~95 - 105C5
Sydnone C5-~165 - 175C4-H, Morpholine Hα
Morpholine Hα (N-CH₂)~3.8 - 4.0 (multiplet)~50 - 55C5, Morpholine Cβ
Morpholine Hβ (O-CH₂)~3.6 - 3.8 (multiplet)~65 - 70Morpholine Cα

Note: Predicted values are based on data for analogous sydnone derivatives and general chemical shift principles.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For Sydnone, 3-morpholino-, ssNMR could be used to characterize its crystalline packing and identify any conformational differences between the solid and solution states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the low-abundance ¹³C nuclei, providing a high-resolution spectrum of the solid material. Furthermore, ssNMR can be applied to amorphous forms of the compound, which are not amenable to X-ray diffraction techniques.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

For Sydnone, 3-morpholino-, X-ray crystallography would confirm the planarity of the sydnone ring, a characteristic feature of its mesoionic nature. mdpi.com It would also reveal the conformation of the morpholine ring and its orientation relative to the sydnone ring. In a study of 3-morpholino-sydnonimine, X-ray analysis confirmed the expected planar geometry of the oxadiazole ring, consistent with its aromatic character. mdpi.com Similar results would be anticipated for Sydnone, 3-morpholino-.

Table 3: Representative X-ray Crystallographic Data for a Sydnone Derivative

ParameterTypical ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry and shape of the unit cell.
Space GroupP2₁/n
Sydnone Ring C=O Bond Length~1.20 ÅIndicates a strong double bond character for the exocyclic carbonyl group. neliti.com
Sydnone Ring N-N Bond Length~1.35 ÅReflects the delocalized bonding within the mesoionic ring.
Sydnone Ring N-O Bond Length~1.37 Å

Note: Values are representative and based on published data for similar sydnone structures. mdpi.comneliti.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing their vibrational modes. For Sydnone, 3-morpholino-, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the exocyclic carbonyl group (C=O) on the sydnone ring. This band typically appears in the range of 1730-1790 cm⁻¹. jbclinpharm.org The exact position of this band can provide insights into the electronic environment of the carbonyl group. Additionally, characteristic C-H, C-N, and C-O stretching and bending vibrations of the morpholine and sydnone rings would be observed.

Table 4: Expected Vibrational Spectroscopy Data for Sydnone, 3-Morpholino-

Vibrational ModeExpected IR Frequency (cm⁻¹)Functional Group
C-H stretch (sydnone ring)~3150Sydnone C4-H
C-H stretch (morpholine)2850-3000Aliphatic CH₂
C=O stretch (sydnone ring)~1750Exocyclic carbonyl
C-O-C stretch (morpholine)~1120Ether linkage

Note: Frequencies are approximate and based on typical values for the respective functional groups in similar chemical environments. jbclinpharm.orgipb.pt

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Sydnones typically exhibit a characteristic absorption maximum in the UV region, which is indicative of their aromatic-like electronic system. The position and intensity of this absorption band can be influenced by the substituent at the N3 position. For 3-alkyl-substituted sydnones, the absorption maximum is generally observed at shorter wavelengths compared to 3-aryl-substituted sydnones, where conjugation can extend the chromophore. neliti.com For Sydnone, 3-morpholino-, an absorption maximum in the range of 290-310 nm would be expected.

Fluorescence spectroscopy could further probe the photophysical properties of the molecule by measuring its emission spectrum after excitation at the absorption maximum. This would provide insights into the excited state dynamics and the potential for the compound to be used in applications such as fluorescent probes or photoactive materials.

Table 5: Expected Electronic Spectroscopy Data for Sydnone, 3-Morpholino-

TechniqueParameterExpected ValueInterpretation
UV-Vis Spectroscopyλmax~290-310 nmElectronic transition within the mesoionic ring system.

Note: The expected value is an estimate based on data for 3-alkyl and other non-conjugated sydnones. neliti.com

An article focusing on the advanced spectroscopic and analytical characterization techniques for Sydnone, 3-morpholino- is not possible at this time due to a lack of publicly available scientific research on this specific topic. Searches for detailed chromatographic methods for the purity assessment and potential isomer separation of Sydnone, 3-morpholino- did not yield any specific studies, data, or established protocols.

Consequently, the creation of an article with detailed research findings and data tables as requested in the instructions cannot be fulfilled without fabricating information. Scientific literature on the advanced chromatographic analysis, including chiral HPLC, of this particular compound appears to be unavailable in the public domain.

Future Directions and Research Challenges for Sydnone, 3 Morpholino

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly focused on the principles of green chemistry, emphasizing the use of environmentally benign reagents, solvents, and energy-efficient processes. researchgate.netresearchgate.net Current synthetic strategies for sydnones, including 3-morpholinosydnone, often rely on traditional methods that may involve harsh conditions or produce significant waste. Future research will likely prioritize the development of novel and more sustainable synthetic routes.

These efforts could involve:

Catalytic Approaches: Exploring new catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. nih.gov

Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds.

Bio-inspired Synthesis: Drawing inspiration from enzymatic processes to develop mild and selective synthetic methods. researchgate.net

The development of such sustainable methods is crucial for making Sydnone (B8496669), 3-morpholino- and its derivatives more accessible and environmentally friendly for both academic research and potential industrial applications.

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

Sydnones are well-known for their participation in [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition, which is a cornerstone of their application in click chemistry and bioorthogonal labeling. researchgate.netresearchgate.net However, the full reactive potential of Sydnone, 3-morpholino- may not yet be fully realized. Future research should aim to uncover novel reactivity modes and gain a deeper understanding of the mechanistic pathways of its known reactions.

Key areas for exploration include:

Alternative Cycloadditions: Investigating the possibility of Sydnone, 3-morpholino- participating in other types of cycloaddition reactions, such as [4+2] or higher-order cycloadditions, under specific conditions or with particular reaction partners. nih.gov

Transition-Metal Catalysis: Exploring the use of transition metal catalysts to modulate the reactivity of the sydnone ring, potentially leading to new, previously inaccessible transformations.

Photochemical Reactivity: Studying the behavior of Sydnone, 3-morpholino- under photochemical conditions could unveil unique reaction pathways and products.

A thorough mechanistic investigation of these new and existing reactions, employing both experimental and computational techniques, will be essential for their rational application in synthesis. nih.govresearchgate.netresearchgate.net

Rational Design of Derivatives for Enhanced Selectivity in Synthetic and Biological Contexts

The ability to fine-tune the properties of a molecule through derivatization is a powerful tool in both synthetic and medicinal chemistry. The rational design of Sydnone, 3-morpholino- derivatives can lead to enhanced selectivity in various contexts.

Table 1: Potential Modifications of Sydnone, 3-morpholino- for Enhanced Selectivity

Modification SitePotential Functional GroupDesired Outcome
Morpholine (B109124) RingChiral auxiliariesStereoselective reactions
Sydnone RingElectron-withdrawing/donating groupsModulated reactivity in cycloadditions
Morpholine RingBiotin, fluorophoresTargeted biological labeling
Sydnone RingBulky substituentsIncreased regioselectivity

In a biological context, the design of derivatives with specific functionalities can enable targeted applications. For instance, incorporating targeting moieties could direct the sydnone to specific cells or tissues, improving the efficacy of bioorthogonal labeling or therapeutic delivery. nih.govnih.govmdpi.commdpi.com Furthermore, the synthesis of derivatives with altered electronic properties can influence their pharmacokinetic and pharmacodynamic profiles. masterorganicchemistry.com

Application of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like Sydnone, 3-morpholino-. mdpi.com Advanced computational methodologies can provide invaluable insights into its electronic structure, reactivity, and potential interactions, thereby guiding experimental design and accelerating research.

Future computational studies could focus on:

Predicting Reactivity: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways and predict the activation energies of potential reactions, thus identifying promising new reactivity modes. researchgate.net

Understanding Electronic Structure: Analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can help in understanding its reactivity in cycloaddition reactions and its interactions with biological targets.

Simulating Biological Interactions: Using molecular docking and molecular dynamics simulations to predict how derivatives of Sydnone, 3-morpholino- might bind to specific proteins or other biomolecules, aiding in the design of targeted probes and therapeutics.

The synergy between computational modeling and experimental work will be crucial for the efficient and rational development of new applications for this compound.

Integration into Complex Chemical Systems for Advanced Applications

The unique reactivity of Sydnone, 3-morpholino-, particularly its role in bioorthogonal chemistry, makes it an attractive building block for integration into more complex chemical systems. Future research will likely see its incorporation into a variety of advanced materials and biological constructs.

Potential applications include:

Polymer Chemistry: Using Sydnone, 3-morpholino- as a functional monomer or cross-linker to create novel polymers with specific properties, such as self-healing materials or responsive hydrogels.

Materials Science: Attaching sydnones to surfaces to create functionalized materials for applications in sensing, catalysis, or chromatography.

Drug Delivery: Incorporating Sydnone, 3-morpholino- into drug delivery systems to enable the controlled release of therapeutic agents via bioorthogonal cleavage reactions.

Complex Molecule Synthesis: Utilizing the sydnone moiety as a versatile handle in the synthesis of complex natural products and other intricate molecular architectures. numberanalytics.comnih.govdartmouth.edu

The ability to seamlessly integrate this compound into larger, functional systems will significantly expand its utility beyond its current applications.

Overcoming Limitations in Scalability and Stereocontrol for Practical Implementations in Research

For any chemical compound to find widespread practical use, challenges related to its large-scale synthesis and the control of its stereochemistry must be addressed.

Scalability: While laboratory-scale syntheses of Sydnone, 3-morpholino- are established, scaling these processes to produce kilogram quantities or more can present unforeseen challenges. nih.gov Future work must focus on developing robust and cost-effective large-scale synthetic routes that are amenable to industrial production. This may involve optimizing reaction conditions, developing purification methods suitable for large batches, and ensuring the safety of the process.

Stereocontrol: For many applications, particularly in biology and materials science, the precise three-dimensional arrangement of atoms (stereochemistry) is critical. masterorganicchemistry.comnih.gov Reactions involving Sydnone, 3-morpholino- that create new stereocenters may currently lack high levels of stereocontrol, leading to mixtures of products. khanacademy.org Developing stereoselective synthetic methods, potentially through the use of chiral catalysts or auxiliaries, will be a significant challenge and a key area for future research. This will be essential for producing enantiomerically pure derivatives for applications where specific stereoisomers are required.

Addressing these limitations will be paramount for transitioning Sydnone, 3-morpholino- from a laboratory curiosity to a readily available tool for a wide range of scientific and technological endeavors.

Q & A

Q. Tables for Methodological Reference

Synthesis Optimization (Factorial Design Example)
Variable
Temperature
Solvent
Catalyst Loading
Spectroscopic Benchmarks for 3-Morpholino-sydnone
Technique
1H NMR (DMSO-d6)
IR (KBr)
HRMS (ESI+)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.